2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone
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Overview
Description
Scientific Research Applications
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds showed promise in inhibiting viral replication .
- Thin films of Ch-diisoQ were prepared by thermal evaporation. Researchers studied their structural and optical properties .
Anti-HIV Activity
Structural and Optical Properties
Mechanism of Action
Mode of Action
Based on its structural similarity to other adamantane derivatives, it may interact with its targets through hydrophobic interactions and π-π stacking .
Biochemical Pathways
Adamantane derivatives have been shown to exhibit antiviral activity, suggesting potential effects on viral replication pathways .
Pharmacokinetics
Adamantane derivatives are generally well absorbed and distributed throughout the body due to their lipophilic nature . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Some adamantane derivatives have been shown to exhibit antiviral activity, suggesting potential effects on viral replication .
Action Environment
The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s stability and efficacy may be affected by its storage conditions . .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN2O/c29-25-8-6-22(7-9-25)28(23-15-20-14-21(17-23)18-24(28)16-20)19-27(32)31-12-10-30(11-13-31)26-4-2-1-3-5-26/h1-9,20-21,23-24H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDJTYJBUYMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazin-1-yl)ethanone |
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